Bicyclo[2.2.1]heptane-2,5-dicarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132112-66-4 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-dicarbonitrile |
InChI |
InChI=1S/C9H10N2/c10-4-8-2-6-1-7(8)3-9(6)5-11/h6-9H,1-3H2 |
InChI Key |
BKRNMGBZNLHGEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CC2C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.2.1 Heptane 2,5 Dicarbonitrile and Analogues
Cycloaddition Reactions in Bicyclo[2.2.1]heptane Skeleton Construction
Cycloaddition reactions are powerful, atom-economical methods for constructing the bicyclo[2.2.1]heptane core. These reactions, particularly the Diels-Alder reaction, allow for the rapid assembly of the bicyclic system with a high degree of stereocontrol.
Diels-Alder Strategies for Dicarbonitrile Functionalization
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and is exceptionally well-suited for creating the bicyclo[2.2.1]heptane skeleton. wikipedia.org The reaction typically involves a conjugated diene and a substituted alkene, known as the dienophile. wikipedia.org For the synthesis of the bicyclo[2.2.1]heptane core, cyclopentadiene is a highly reactive and commonly used diene. researchgate.netd-nb.info
The direct synthesis of a dicarbonitrile-substituted bicyclo[2.2.1]heptane can be envisioned through the reaction of cyclopentadiene with a dienophile containing two nitrile groups. While specific examples for Bicyclo[2.2.1]heptane-2,5-dicarbonitrile via this direct route are not extensively detailed, the principle is based on reacting cyclopentadiene with dienophiles like fumaronitrile (for the trans-dicarbonitrile) or maleonitrile (for the cis-dicarbonitrile). The stereochemistry of the substituents on the dienophile is retained in the product.
The Diels-Alder reaction is known for its endo-selectivity, where the substituents on the dienophile point towards the diene-derived bridge in the transition state. wikipedia.orgscirp.org This selectivity is often enhanced by the presence of Lewis acids. scirp.org However, for certain applications, the exo-isomer is desired, and methods have been developed to achieve this, such as base-promoted isomerization of the initial endo-product. scirp.orgresearchgate.net
A key step in many syntheses is the retro-Diels-Alder reaction, which can be used to generate the highly reactive cyclopentadiene monomer in situ by heating its stable dimer, dicyclopentadiene. d-nb.inforesearchgate.net
Exploration of Other Cycloaddition Routes
Beyond the classic Diels-Alder reaction, other cycloaddition strategies have been developed to construct the bicyclo[2.2.1]heptane framework. One such innovative approach is the pyridine-assisted boronyl radical-catalyzed [2π + 2σ] cycloaddition. acs.org This method utilizes bicyclo[2.1.0]pentanes as building blocks, which react with alkenes in an atom-economical fashion to yield bicyclo[2.2.1]heptanes. acs.org This radical-based strategy expands the toolkit for synthesizing these polycyclic frameworks using simple and inexpensive catalysts. acs.org
Chemoenzymatic and Stereoselective Synthetic Approaches
Achieving high enantiomeric purity is critical for many applications of bicyclo[2.2.1]heptane derivatives. Chemoenzymatic methods, which combine chemical transformations with highly selective enzymatic reactions, offer an effective route to chiral, non-racemic products.
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic intermediates. For instance, lipase-catalyzed kinetic resolutions have been successfully applied to bicyclic β-lactams and their derivatives, which are precursors to functionalized bicyclo[2.2.1]heptane systems. researchgate.net In these processes, the enzyme selectively acylates one enantiomer of a racemic alcohol or hydrolyzes one enantiomer of a racemic ester, allowing for the separation of the two enantiomers with high purity. researchgate.net
Stereoselective synthesis can also be achieved during the core cycloaddition step. Asymmetric Diels-Alder reactions, using chiral auxiliaries or catalysts, can directly produce enantiomerically enriched bicyclo[2.2.1]heptane derivatives. scirp.org For example, exo-selective asymmetric Diels-Alder reactions have been developed for acrylate esters, providing a pathway to specific stereoisomers of functionalized norbornenes. scirp.org
Derivatization Strategies from Precursor Bicyclo[2.2.1]heptane Systems
An alternative to direct cycloaddition with dinitrile dienophiles is the introduction of the nitrile functional groups onto a pre-formed bicyclo[2.2.1]heptane skeleton. This approach often provides greater flexibility and control.
A key industrial method for producing dicyanonorbornane involves the hydrocyanation of a precursor molecule. Specifically, the process can start with a mononitrile derivative like bicyclo[2.2.1]heptene-2-carbonitrile. The addition of hydrogen cyanide (HCN) across the double bond, often catalyzed by transition metals like nickel, introduces the second nitrile group. researchgate.net This reaction can be performed using HCN gas or safer surrogates like acetone cyanohydrin. researchgate.netthieme-connect.de The hydrocyanation of norbornene and its derivatives has been a subject of study, leading to the formation of exo-bicyclo[2.2.1]heptane-2-carbonitrile. researchgate.net
The resulting product is typically a mixture of 2,5- and 2,6-dicyanonorbornane isomers, which can then be used in further applications, such as hydrogenation to produce bis(aminomethyl)norbornane. The nitrile group itself is a versatile functional group that can be converted into amines, carboxylic acids, or amides, making this compound a valuable synthetic intermediate. mcmaster.ca
Novel Catalytic and Organocatalytic Methods in this compound Synthesis
Recent advances in catalysis have provided new, highly efficient, and stereoselective methods for synthesizing bicyclo[2.2.1]heptane derivatives. These methods often operate under mild conditions and offer access to products with high enantiomeric excess.
Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool. Chiral bicyclic diamines, such as derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, have been employed as organocatalysts in asymmetric reactions. semanticscholar.org Furthermore, organocatalytic formal [4+2] cycloaddition reactions have been developed that provide rapid and highly enantioselective access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. rsc.org This demonstrates the power of organocatalysis to control the stereochemistry of complex bicyclic products.
The table below summarizes various catalytic approaches used in the synthesis of functionalized bicyclo[2.2.1]heptane systems.
| Catalytic Method | Catalyst/Reagent | Reaction Type | Key Feature |
| Lewis Acid Catalysis | Lewis Acids (e.g., AlCl₃, BF₃) | Diels-Alder | Enhances endo-selectivity and reaction rate scirp.org |
| Organocatalysis | Chiral Amines, Prolines | Asymmetric Diels-Alder | High enantioselectivity under mild conditions semanticscholar.orgrsc.org |
| Radical Catalysis | Pyridine-Boronyl Radical | [2π + 2σ] Cycloaddition | Atom-economical route from bicyclo[2.1.0]pentanes acs.org |
| Transition Metal Catalysis | Nickel Complexes | Hydrocyanation | Functionalization of existing olefinic precursors researchgate.net |
| Dual Catalysis | Pd/CuH Catalysts | Asymmetric Hydrocyanation | Cyanide-free method using oxazoles as nitrile surrogates nih.gov |
A notable cyanide-free approach to asymmetric hydrocyanation involves a dual Palladium/Copper-hydride catalytic system, where oxazoles function as nitrile equivalents. nih.gov This innovative method avoids the direct use of toxic cyanide reagents while achieving the enantioselective synthesis of nitriles.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
¹H NMR Spectroscopic Analysis
Specific ¹H NMR data for Bicyclo[2.2.1]heptane-2,5-dicarbonitrile is not available in the surveyed literature. A hypothetical analysis would expect a complex spectrum due to the rigid bicyclic structure and the presence of multiple stereoisomers (endo/exo configurations of the nitrile groups). The signals for the bridgehead protons (H1 and H4) and the protons on the carbon atoms bearing the nitrile groups (H2 and H5) would be of particular interest for determining the stereochemistry.
¹³C NMR Spectroscopic Analysis
Experimentally determined ¹³C NMR data for this compound could not be located. The spectrum would be expected to show distinct signals for the nitrile carbons, the bridgehead carbons, the carbons bonded to the nitrile groups, and the methylene (B1212753) bridge carbons. The chemical shifts would be crucial for confirming the carbon skeleton.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
No studies employing advanced NMR techniques for the structural elucidation of this compound have been found. Techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
The mass spectrum for this compound is not available. A mass spectrometric analysis would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of one or both nitrile groups and characteristic cleavages of the bicyclic ring system, such as a retro-Diels-Alder reaction if unsaturation were present, though it is not in this saturated system.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Specific IR and Raman spectra for this compound are not documented in the available resources. A key feature in the IR spectrum would be a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile groups. The fingerprint region would contain a complex pattern of bands corresponding to the various C-C and C-H vibrations of the bicyclic framework.
X-ray Crystallography for Solid-State Structure Determination
There is no published crystal structure for this compound in open crystallographic databases. An X-ray crystallographic study would provide definitive proof of the molecular structure, including the precise bond lengths, bond angles, and the relative stereochemistry (endo/exo) of the two nitrile substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of a molecule responsible for its color.
For this compound, a comprehensive search of scientific literature and chemical databases does not yield specific experimental or computational UV-Vis spectral data. However, a theoretical analysis of its structure allows for the prediction of its electronic absorption characteristics.
The structure of this compound is characterized by a saturated bicyclic alkane framework with two nitrile (-C≡N) functional groups. The absence of extended conjugation in this molecule is the primary determinant of its UV-Vis spectroscopic properties. The electronic transitions possible in this molecule can be categorized as follows:
σ → σ* Transitions: These transitions involve the excitation of an electron from a sigma (σ) bonding orbital to a corresponding sigma antibonding (σ*) orbital. These are high-energy transitions that occur in all organic molecules. For saturated systems like the bicyclo[2.2.1]heptane framework, these transitions require very high energy and thus absorb light at very short wavelengths, typically below 150 nm, which is outside the range of standard UV-Vis spectrophotometers (200-800 nm).
n → σ* Transitions: The nitrogen atoms in the two nitrile groups possess non-bonding electrons (lone pairs), denoted as 'n' electrons. These electrons can be excited to a sigma antibonding (σ) orbital of the C-C or C-N bonds. While these transitions require less energy than σ → σ transitions, they still generally occur at wavelengths in the far-ultraviolet region, typically below 200 nm.
n → π* and π → π* Transitions: The nitrile group contains a triple bond, which consists of one σ bond and two pi (π) bonds. Therefore, π → π* and n → π* transitions are theoretically possible. However, the nitrile chromophore, when not conjugated with other π-systems, is a very weak absorber. The n → π* transition is often symmetry-forbidden and, if observed, appears as a very low-intensity band, typically below 200 nm. The π → π* transition, while more intense, also occurs at a wavelength shorter than the typical analytical range for non-conjugated nitriles.
Given these considerations, this compound is not expected to exhibit significant absorption in the 200-800 nm region of the UV-Vis spectrum. The molecule is predicted to be transparent in this range, appearing as a colorless compound. Any experimental investigation would likely confirm the absence of distinct absorption bands, which is a characteristic feature of saturated, non-conjugated aliphatic compounds.
Due to the lack of available specific research findings, a data table for the electronic transitions of this compound cannot be provided. The theoretical analysis indicates that any significant electronic absorptions lie outside the standard UV-Vis spectral range.
Computational and Theoretical Investigations of Bicyclo 2.2.1 Heptane 2,5 Dicarbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For bicyclo[2.2.1]heptane systems, DFT calculations are commonly employed to determine optimized geometries, electronic energies, and molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. However, specific DFT studies on Bicyclo[2.2.1]heptane-2,5-dicarbonitrile, which would provide insights into the influence of the two nitrile groups on the electronic distribution and reactivity of the bicyclic framework, are not found in the surveyed literature.
Ab Initio Methods and Basis Set Selection
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. The choice of basis set is critical in these calculations, as it defines the set of functions used to build the molecular orbitals. For strained bicyclic systems like norbornanes, basis sets such as Pople's 6-31G* or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are often used to achieve a balance between accuracy and computational cost. Specific ab initio studies detailing basis set selection and its impact on the calculated properties of this compound are not available.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and flexibility. For a rigid structure like the bicyclo[2.2.1]heptane framework, MD simulations can provide insights into the vibrational motions and the conformational preferences of the substituent nitrile groups. A thorough conformational analysis would identify the most stable spatial arrangements of the nitrile groups (endo vs. exo) and the energetic barriers between different conformers. Regrettably, no specific MD simulation or detailed conformational analysis studies for this compound have been published.
Computational Studies on Molecular Interactions and Crystal Packing
Understanding how molecules interact with each other is crucial for predicting the structure and properties of materials in the solid state. Computational studies on molecular interactions and crystal packing can predict the most likely crystal structure of a compound. These studies typically involve calculating intermolecular interaction energies and exploring different packing arrangements. For this compound, such studies would elucidate the role of dipole-dipole interactions of the nitrile groups and van der Waals forces in the crystal lattice. No such computational studies on the crystal structure of this compound have been reported.
Prediction of Spectroscopic Signatures via Theoretical Methods
Theoretical methods are widely used to predict various spectroscopic signatures, which can aid in the identification and characterization of compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants are routinely performed using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. Predicted NMR spectra for different isomers and conformers of this compound would be instrumental for its structural elucidation.
IR Spectroscopy: The calculation of vibrational frequencies using DFT can predict the Infrared (IR) spectrum of a molecule. This would help in identifying characteristic vibrational modes, such as the C≡N stretching frequency of the nitrile groups in this compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra.
While these methods are well-established, their specific application to predict the spectroscopic signatures of this compound has not been documented in the scientific literature.
Chemical Reactivity and Transformation Mechanisms
Pericyclic Reactions and Rearrangements
The bicyclo[2.2.1]heptane skeleton is known to participate in a variety of pericyclic reactions and rearrangements, often driven by the release of inherent ring strain. While specific studies on the 2,5-dicarbonitrile derivative are not extensively detailed in the literature, the general reactivity patterns of the parent framework provide significant insight.
One of the characteristic transformations for related bicyclo[2.2.1]hepta-2,5-diene systems is the rearrangement to bicyclo[3.2.0]hepta-2,6-dienes. thieme-connect.de These reactions can be considered as thieme-connect.denih.gov and nih.govnih.gov sigmatropic shifts. thieme-connect.de Such valence isomerizations can be initiated thermally or photochemically. For instance, the irradiation of octafluoronorbornadiene results in its rearrangement to octafluorobicyclo[3.2.0]hepta-2,6-diene. thieme-connect.de While the target molecule, bicyclo[2.2.1]heptane-2,5-dicarbonitrile, is saturated, the underlying principles of skeletal rearrangements under energetic conditions or via radical intermediates remain relevant. The high strain of the bicyclic system is a key driver for such transformations. nih.gov
In substituted bicyclo[2.2.1]heptane systems, rearrangements can also occur through cationic or anionic intermediates. thieme-connect.de Homoallyl rearrangements, which involve the interconversion of but-3-enyl (homoallyl), cyclobutyl, and cyclopropylmethyl systems, are a known pathway for related structures, particularly during solvolysis reactions where a leaving group is present. thieme-connect.de
Functional Group Transformations of Nitrile Moieties
The nitrile (cyano) group is one of the most versatile functionalities in organic synthesis, capable of being transformed into a wide array of other functional groups. researchgate.net For this compound, these transformations provide pathways to diverse derivatives. The presence of two nitrile groups allows for either partial or complete conversion, leading to mono- or di-substituted products.
Common transformations include:
Reduction to Amines: The nitrile groups can be reduced to primary amines (aminomethyl groups) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion is a fundamental step in synthesizing amine derivatives from nitriles. researchgate.netgoogle.com
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids. This process typically proceeds through an intermediate amide, which can sometimes be isolated under milder conditions.
Conversion to Carbonyls: The cyano group can be converted into carbonyl functionalities such as ketones or aldehydes. researchgate.net
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions, particularly [3+2] cycloadditions with reagents like azides, to form nitrogen-containing heterocyclic compounds such as tetrazoles. researchgate.net
The following table summarizes the principal transformations applicable to the nitrile groups in this compound.
| Initial Functional Group | Transformation | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Nitrile (-C≡N) | Reduction | LiAlH₄, H₂/Catalyst (e.g., Raney Ni) | Primary Amine (-CH₂NH₂) |
| Nitrile (-C≡N) | Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Nitrile (-C≡N) | Hydrolysis (partial) | Mild H₂O₂/OH⁻ | Amide (-CONH₂) |
| Nitrile (-C≡N) | Addition of Grignard Reagents | R-MgX, followed by H₃O⁺ | Ketone (-C(O)R) |
| Nitrile (-C≡N) | [3+2] Cycloaddition | Sodium Azide (NaN₃), NH₄Cl | Tetrazole Ring |
Investigations into Carbene and Radical Intermediates
The generation of radical intermediates on the bicyclo[2.2.1]heptane framework has been studied, providing a basis for predicting the behavior of the dicarbonitrile derivative. rsc.org Studies have shown that t-butoxyl radicals preferentially abstract hydrogen from the C(2) position of the bicyclo[2.1.1]hexane skeleton to form the corresponding secondary radical. rsc.org By analogy, for this compound, radical abstraction would be expected to occur at the methine protons at C-2 and C-5, or potentially at the bridgehead (C-1, C-4) or bridge (C-7) positions, depending on the selectivity of the radical species. rsc.org The stability of the resulting radical would be influenced by the electron-withdrawing nitrile groups.
Once formed, bicycloalkyl radicals can undergo rearrangement via β-scission, a process that relieves ring strain. rsc.org For example, the bicyclo[2.1.1]hexan-2-yl radical rearranges to the cyclopent-3-enylmethyl radical. rsc.org Similar ring-opening rearrangements could be envisaged for radical intermediates derived from this compound.
Carbene intermediates also feature in the chemistry of bicyclic systems. A relevant transformation is the Wolff rearrangement of α-diazo ketones, which proceeds through an α-oxocarbene intermediate. This reaction can result in ring contraction, forming a highly strained ketene (B1206846) that can be trapped by nucleophiles. thieme-connect.de While not directly involving the nitrile groups, the formation of a carbene on the bicyclo[2.2.1]heptane ring at a position adjacent to a nitrile substituent would lead to complex reactivity pathways influenced by the electronic nature of the cyano group.
Stereochemical Aspects of Chemical Transformations
The rigid, cage-like structure of the bicyclo[2.2.1]heptane system exerts significant stereochemical control over its reactions. The molecule has two distinct faces for reagent approach: the exo face and the endo face. The C-7 methylene (B1212753) bridge typically provides steric hindrance to the endo face, meaning that many reactions, such as additions to double bonds in related unsaturated systems or nucleophilic attacks, preferentially occur from the less hindered exo face.
This stereocontrol is crucial in transformations involving the bicyclic framework itself. For instance, rearrangements of the carbon skeleton are often highly stereospecific. caltech.edu Solvolysis reactions of bicyclic systems bearing a leaving group have been shown to proceed with inversion of configuration at the carbon center, indicating a specific, controlled reaction pathway. thieme-connect.de
The inherent strain within the bicyclic system can be strategically exploited to achieve stereoselective syntheses of other scaffolds. Retro-condensation reactions, such as retro-Dieckman and retro-aldol pathways, on functionalized bicyclo[2.2.1]heptane derivatives can lead to stereoselective formation of highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) structures. nih.gov The stereochemistry of the substituents on the starting bicyclic compound directly dictates the stereochemistry of the resulting monocyclic product.
Effects of Substituents on Reactivity Profiles
The two nitrile groups at the C-2 and C-5 positions profoundly influence the reactivity of the this compound molecule. The nitrile group is strongly electron-withdrawing, primarily through an inductive (-I) effect.
Key effects on the reactivity profile include:
Deactivation of the Skeleton: The inductive withdrawal of electron density by the two nitrile groups deactivates the σ-framework of the bicyclo[2.2.1]heptane ring. This makes the molecule less susceptible to electrophilic attack and can destabilize the formation of any carbocationic intermediates at adjacent positions.
Influence on Acidity/Basicity: The electron-withdrawing nature of the nitrile groups increases the acidity of the C-H bonds at the α-positions (C-2 and C-5). This could facilitate deprotonation at these sites by a strong base to form a carbanionic intermediate.
Transmission of Electronic Effects: Electrical effects of substituents can be transmitted through the rigid, saturated bicycloalkane framework. Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids demonstrated that the influence of polar substituents on reactivity is significant, even without conjugating π-systems. caltech.edu A cyano group was found to have a strong reactivity-enhancing effect (relative to hydrogen) in this system due to its electron-withdrawing nature. caltech.edu A similar transmission of electronic effects would be operative in the bicyclo[2.2.1]heptane system.
The following table compares the inductive effect of the nitrile group to other common substituents.
| Substituent | Inductive Effect | Nature |
|---|---|---|
| -NO₂ (Nitro) | Strong | Electron-withdrawing |
| -C≡N (Nitrile) | Strong | Electron-withdrawing |
| -COOH (Carboxylic Acid) | Moderate | Electron-withdrawing |
| -Br (Bromo) | Moderate | Electron-withdrawing |
| -OH (Hydroxyl) | Weak | Electron-withdrawing |
| -H (Hydrogen) | Reference | |
| -CH₃ (Methyl) | Weak | Electron-donating |
Research Applications and Functional Materials Design
Bicyclo[2.2.1]heptane-2,5-dicarbonitrile as a Building Block in Complex Molecule Synthesis
The bicyclo[2.2.1]heptane skeleton is a versatile and valuable building block in organic synthesis due to its conformationally rigid structure. nih.govcymitquimica.com This inherent rigidity allows for precise control over the spatial orientation of functional groups, which is crucial in the synthesis of complex target molecules. nih.gov Synthetic routes to functionalized bicyclo[2.2.1]heptane derivatives are diverse, often involving Diels-Alder reactions to construct the core bicyclic framework. nih.govacs.org
While specific literature on this compound as a synthetic precursor is not extensively detailed, the presence of two nitrile groups suggests significant potential. Nitriles are exceptionally versatile functional groups that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocyclic systems. The dinitrile functionality, therefore, positions this molecule as a powerful intermediate for creating complex structures with tailored properties, including novel odorants and pharmacologically relevant scaffolds. acs.org The development of synthetic methods, such as those involving sequential Diels-Alder and rearrangement reactions, continues to expand the library of available bicyclo[2.2.1]heptane derivatives for these purposes. acs.org
Exploration in Molecular Photoswitching and Energy Storage Systems
One of the most promising applications for bicyclo[2.2.1]heptane derivatives is in Molecular Solar Thermal (MOST) energy storage systems. acs.org This technology utilizes molecules that can absorb solar energy and convert it into chemical energy via photoisomerization, storing it in a high-energy, metastable state. acs.orgd-nb.info The energy can then be released on demand as heat. rsc.org
The norbornadiene (NBD) / quadricyclane (B1213432) (QC) couple, which shares the bicyclo[2.2.1]heptane framework, is a leading candidate for MOST applications. acs.orgrsc.org Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) undergoes a [2+2]-cycloaddition upon irradiation with UV light to form the strained, high-energy isomer, quadricyclane. chalmers.se This process stores a significant amount of energy, approximately 96 kJ mol⁻¹.
The efficiency of a MOST system depends on several factors, including the solar spectrum match, the quantum yield of the photoisomerization, and the stability of the high-energy isomer. acs.org Functionalizing the NBD scaffold is a key strategy to tune these properties. While unsubstituted NBD has a poor solar spectrum match, adding substituents can red-shift its absorption into the visible range. acs.orgmdpi.com The introduction of nitrile groups, as in this compound, would be expected to influence the electronic properties of the system, potentially enhancing its light-harvesting capabilities and modifying the energy storage density and release kinetics. Research into various NBD derivatives has led to systems with high energy densities (up to 559 kJ kg⁻¹) and long storage lifetimes. d-nb.info
| Parameter | Description | Significance in MOST Systems |
|---|---|---|
| Energy Storage Density | The amount of energy stored per unit mass (e.g., MJ/kg). | Higher density allows for more compact energy storage. Systems have achieved up to 0.48 MJ kg⁻¹. nih.gov |
| Storage Half-life (t1/2) | The time it takes for half of the high-energy isomer to revert to its stable form. | Longer half-lives are crucial for long-term energy storage. Lifetimes of up to 10 months have been reported. nih.gov |
| Absorption Onset (λonset) | The wavelength at which the molecule begins to absorb light. | Shifting this towards the visible spectrum improves the efficiency of solar energy capture. Onsets up to 529 nm have been achieved. nih.gov |
| Quantum Yield (Φ) | The efficiency of the photoisomerization process (number of molecules converted per photon absorbed). | A high quantum yield maximizes the energy stored from absorbed sunlight. |
Development of Conformationally Constrained Scaffolds for Materials Science
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane core makes it an excellent scaffold for applications in materials science and medicinal chemistry. cymitquimica.com Unlike flexible aliphatic or flat aromatic systems, this bicyclic framework provides precise and predictable positioning of functional groups in space. tcd.ie This conformational rigidity is highly desirable for designing molecules with specific shapes and functionalities. biorxiv.org
This scaffold is utilized in the design of peptidomimetics, where the rigid backbone helps to enforce specific secondary structures like β-turns or α-helices. nih.govrsc.org Such constrained peptides can exhibit enhanced biological activity and stability. The high strain within some bicyclo[2.2.1]heptane systems can also be exploited to drive stereoselective chemical transformations, leading to the synthesis of other highly functionalized scaffolds like cyclopentenes and pyrrolidines. nih.gov In materials science, the incorporation of these rigid units into polymers or liquid crystals can lead to materials with tailored mechanical and optical properties. ontosight.ai The dinitrile groups of this compound could serve as anchor points for building larger, highly ordered molecular architectures.
Investigation of Biological Interactions at a Mechanistic Level (e.g., genotoxicity studies in bacterial models)
Understanding the biological interactions of chemical compounds is critical. While data on this compound itself is limited, studies on related strained hydrocarbons provide valuable mechanistic insights. A notable example is 2,2'-bis(bicyclo[2.2.1]heptane) (BBH), a high-energy compound investigated as a potential fuel component. plos.org
The genotoxicity of BBH has been studied using bacterial lux-biosensors. plos.orgnih.gov These biosensors are genetically engineered strains of bacteria, such as Escherichia coli, where genes for luciferase are fused to promoters that are activated by specific types of cellular stress, such as DNA damage or oxidative stress. nih.govnih.govmdpi.com
Studies on BBH revealed that it exhibits a genotoxic effect by inducing the bacterial SOS response, which is a global response to DNA damage. plos.orgnih.gov However, the compound did not show an alkylating effect. The primary mechanism of its toxicity was found to be the generation of reactive oxygen species (ROS), leading to oxidative stress. plos.orgscispace.com The E. coli pSoxS-lux biosensor, which is sensitive to superoxide (B77818) anion radicals, was the most responsive to BBH exposure. plos.orgnih.gov This suggests that the oxidation of the strained hydrocarbon structure leads to ROS formation, which in turn causes DNA damage. plos.orgresearchgate.net
| Compound | Bacterial Model | Key Finding | Mechanism |
|---|---|---|---|
| 2,2'-bis(bicyclo[2.2.1]heptane) (BBH) | Escherichia coli lux-biosensors | Induces SOS response, indicating DNA damage. plos.orgnih.gov | Oxidative stress via generation of reactive oxygen species (ROS), particularly superoxide anion radicals. plos.org |
| 2,2'-bis(bicyclo[2.2.1]heptane) (BBH) | Escherichia coli lux-biosensors | No alkylating effect observed. plos.orgnih.gov | The genotoxic action is distinct from alkylating agents. scispace.com |
| 2-ethyl(bicyclo[2.2.1]heptane) (EBH) | Escherichia coli lux-biosensors | Causes oxidative stress and DNA damage. researchgate.net | Assumed to be oxidation of EBH leading to ROS formation. researchgate.net |
Potential in Advanced Polymeric and Supramolecular Materials
The unique structural features of the bicyclo[2.2.1]heptane framework present opportunities for the creation of advanced polymeric and supramolecular materials. When incorporated into a polymer backbone, the rigid bicyclic unit can enhance the material's thermal stability and mechanical strength by reducing chain mobility.
In the realm of supramolecular chemistry, which involves assemblies of molecules held together by non-covalent interactions, rigid building blocks are essential for constructing well-defined, complex architectures. The bicyclo[2.2.1]heptane scaffold can act as a rigid hub or linker in the design of molecular capsules, cages, and other host-guest systems. For instance, tris-bicyclo[2.2.1]heptane hubs have been used to create chair-shaped molecules that self-assemble into hexavalent dendritic structures in water. ohiolink.edu The defined geometry of the scaffold allows for the precise placement of binding sites or reactive groups, enabling the construction of functional supramolecular polymers and materials. The dinitrile functionalities on this compound could participate in specific non-covalent interactions or be used to covalently link the scaffold into larger, ordered supramolecular assemblies. ontosight.ai
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Bicyclo[2.2.1]heptane-2,5-dicarbonitrile, and how does catalytic hydrogenation influence stereochemical outcomes?
- Methodological Answer : A common approach involves hydrogenating unsaturated precursors (e.g., bicyclo[2.2.1]heptene derivatives) using palladium-on-carbon catalysts under moderate pressure (3 atm). For example, 7-oxabicyclo[2.2.1]heptene dicarbonitrile can be hydrogenated to yield a saturated product with controlled stereochemistry . Reaction conditions (solvent, catalyst loading, and temperature) must be optimized to minimize byproducts.
Q. How can solubility and stability of this compound be optimized for experimental use?
- Methodological Answer : Based on CRC Handbook data, bicyclo[2.2.1]heptane derivatives exhibit solubility in acetone, benzene, ethanol, and ethyl ether . Stability tests should include inert-atmosphere storage (e.g., argon) to prevent nitrile hydrolysis. Avoid exposure to strong acids/bases, as nitriles may degrade under these conditions .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : Use - and -NMR to identify bridgehead protons and nitrile carbons. Bicyclic systems often show distinct coupling patterns due to rigid geometry .
- IR : Nitrile stretching frequencies (~2200–2250 cm) confirm functional group presence .
- Mass Spectrometry : Compare fragmentation patterns with NIST reference data .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during functionalization of the bicyclic framework?
- Methodological Answer : Steric and electronic effects dominate reactivity. For example, hydrogenation of exo vs. endo double bonds in precursors (e.g., bicyclo[2.2.1]heptene derivatives) dictates product stereochemistry. Computational modeling (DFT) can predict transition states to guide catalyst selection (e.g., chiral Pd catalysts) .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?
- Methodological Answer : Discrepancies may arise from impurities or polymorphs. Recrystallize the compound from ethyl acetate/hexane (as in ), and validate purity via HPLC or DSC. Cross-reference with CRC Handbook values (e.g., boiling points for analogous nitriles ).
Q. How does the steric environment of the bicyclic system influence nitrile reactivity in cross-coupling reactions?
- Methodological Answer : Bridgehead nitriles are less reactive due to steric hindrance. Mitigate this by using bulky ligands (e.g., XPhos) in Pd-catalyzed couplings. Kinetic studies under varying temperatures can quantify activation barriers .
Q. What are the challenges in characterizing byproducts from nitrile hydrolysis, and how can they be addressed?
- Methodological Answer : Hydrolysis may yield carboxamides or carboxylic acids. Use LC-MS to track intermediates and optimize reaction quenching (e.g., rapid acid neutralization). IR spectroscopy monitors nitrile depletion (~2250 cm) and amide formation (~1650 cm) .
Q. How can computational methods predict regioselectivity in electrophilic additions to the bicyclo[2.2.1]heptane core?
- Methodological Answer : Employ molecular docking or DFT calculations to map electron density and LUMO distributions. For example, electrophiles preferentially attack less hindered positions (e.g., C5 over C2 in certain conformers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
